molecular formula C17H14N4O3S B2455441 N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207055-39-7

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2455441
CAS No.: 1207055-39-7
M. Wt: 354.38
InChI Key: RKJONNHQEQKJKI-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a furan ring, an indole moiety, and a thiadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl indole intermediate. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
  • 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a furan ring, an indole moiety, and a thiadiazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-15(25-20-19-10)16(22)18-12-5-4-11-6-7-21(13(11)9-12)17(23)14-3-2-8-24-14/h2-5,8-9H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJONNHQEQKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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